4-Hydroxy-5-nitronicotinic acid

Catalog No.
S740896
CAS No.
911461-03-5
M.F
C6H4N2O5
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-nitronicotinic acid

CAS Number

911461-03-5

Product Name

4-Hydroxy-5-nitronicotinic acid

IUPAC Name

5-nitro-4-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11)

InChI Key

BFJYTSVHYIMQLP-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O

4-Hydroxy-5-nitronicotinic acid is an aromatic compound with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol. It is characterized by a pyridine ring with hydroxyl and nitro substituents, which contribute to its unique chemical properties. The compound typically appears as a light yellow to yellow crystalline powder, with a melting point ranging from 269 to 271 °C and a predicted boiling point of approximately 363.6 °C. Its solubility and stability are influenced by the presence of functional groups, making it an interesting subject for both chemical synthesis and biological studies .

Due to its reactive functional groups. Key reactions include:

  • Nitration: The presence of the hydroxyl group allows for electrophilic substitution reactions, where further nitration can occur under specific conditions.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are important in medicinal chemistry.

These reactions highlight the compound's potential for modification and functionalization in synthetic organic chemistry.

Research indicates that 4-hydroxy-5-nitronicotinic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential roles in:

  • Antimicrobial Activity: Some studies have shown that similar nitro-containing compounds possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory effects, suggesting that 4-hydroxy-5-nitronicotinic acid may also exhibit such activity.
  • Potential as a Metabolic Modulator: There is ongoing research into how this compound may influence metabolic pathways, particularly in relation to nicotinic acid derivatives.

The synthesis of 4-hydroxy-5-nitronicotinic acid can be achieved through several methods:

  • Nitration of 6-Hydroxynicotinic Acid: This method involves treating 6-hydroxynicotinic acid with fuming nitric acid under controlled temperatures. Typically, the reaction is conducted at around 50 °C for several hours, followed by purification steps to isolate the desired product .
  • Alternative Synthetic Routes: Other methods may involve variations in nitration conditions or the use of different starting materials that can lead to the formation of this compound.

These synthetic methods are crucial for producing sufficient quantities for research and application purposes.

4-Hydroxy-5-nitronicotinic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting bacterial infections or inflammatory diseases.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemicals: The compound may have applications as a pesticide or herbicide, given its potential biological activity against pathogens.

Interaction studies involving 4-hydroxy-5-nitronicotinic acid focus on its binding affinity and activity against various biological targets. Preliminary data suggest:

  • Receptor Binding Studies: Investigations into how this compound interacts with nicotinic receptors could provide insights into its pharmacological effects.
  • Enzyme Inhibition Studies: Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic processes; thus, this compound warrants similar exploration.

These studies are essential for understanding the full scope of its biological implications.

Several compounds share structural similarities with 4-hydroxy-5-nitronicotinic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
6-Hydroxy-5-nitronicotinic acid6635-31-00.94Contains an additional hydroxyl group
Methyl 4-hydroxy-5-nitronicotinate1214387-19-50.94Methyl ester derivative
4-Hydroxy-6-methyl-5-nitronicotinic acid914222-95-00.88Methyl substitution on the pyridine ring
Ethyl 4,6-dihydroxy-5-nitronicotinate6317-97-10.84Contains two hydroxyl groups
Methyl 4,6-dihydroxy-5-nitronicotinate89247-04-10.86Similar structure but with different substitutions

These compounds exhibit varying degrees of similarity based on their functional groups and structural configurations, which influence their reactivity and biological activities.

XLogP3

0.5

Wikipedia

5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

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